molecular formula C6H12N2S B12853899 1-Methylpyrrolidine-3-carbothioamide

1-Methylpyrrolidine-3-carbothioamide

Cat. No.: B12853899
M. Wt: 144.24 g/mol
InChI Key: GMCPWOVWCPYFFN-UHFFFAOYSA-N
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Description

1-Methylpyrrolidine-3-carbothioamide is an organic compound with the molecular formula C6H12N2S. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylpyrrolidine-3-carbothioamide can be synthesized through several methods. One common approach involves the reaction of 1-methylpyrrolidine with thiocarbonyldiimidazole under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at room temperature .

Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification through distillation, and crystallization .

Chemical Reactions Analysis

Types of Reactions: 1-Methylpyrrolidine-3-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Methylpyrrolidine-3-carbothioamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-methylpyrrolidine-3-carbothioamide involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Uniqueness: 1-Methylpyrrolidine-3-carbothioamide is unique due to the presence of both the pyrrolidine ring and the thiocarbonyl group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C6H12N2S

Molecular Weight

144.24 g/mol

IUPAC Name

1-methylpyrrolidine-3-carbothioamide

InChI

InChI=1S/C6H12N2S/c1-8-3-2-5(4-8)6(7)9/h5H,2-4H2,1H3,(H2,7,9)

InChI Key

GMCPWOVWCPYFFN-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1)C(=S)N

Origin of Product

United States

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